(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid
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Overview
Description
(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) group. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or triethylamine. The protected naphthalene derivative is then subjected to borylation reactions, often using palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include boronic esters, borates, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which (4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The TBDMS group provides steric protection, enhancing the stability and selectivity of the reactions .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Similar in structure but with an aniline group instead of a naphthalene ring.
2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid: Another naphthalene derivative with a different substitution pattern.
Uniqueness
(4-((tert-Butyldimethylsilyl)oxy)naphthalen-1-yl)boronic acid is unique due to its combination of a boronic acid group and a TBDMS-protected naphthalene ring. This structure provides both reactivity and stability, making it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxynaphthalen-1-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-15-11-10-14(17(18)19)12-8-6-7-9-13(12)15/h6-11,18-19H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVXZXNXSNQXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)O[Si](C)(C)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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